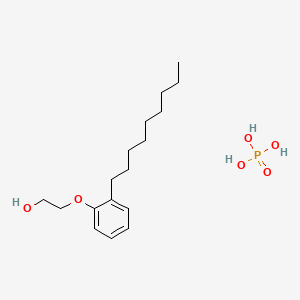

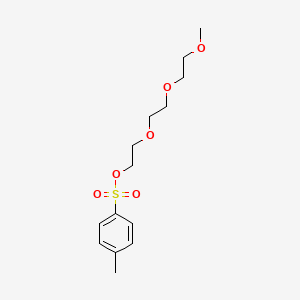

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Descripción general

Descripción

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be prepared from triethylene glycol monomethyl ether as raw material . The process involves a reaction with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis

The molecular formula of this compound is C14H22O6S . It has a molecular weight of 318.39 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . It can react with sodium azide to yield 3,6,9-trioxa-1-aminodecane .Physical And Chemical Properties Analysis

This compound is a clear liquid that ranges in color from colorless to light yellow to light orange . It has a predicted boiling point of 432.3±35.0 °C and a predicted density of 1.170±0.06 g/cm3 . The refractive index is 1.53 .Aplicaciones Científicas De Investigación

Application 1: Fluorescent Probe for Extreme Alkalinity Detection

- Summary of the Application : This compound is used in the creation of a Phenanthroline-Based Fluorescent Probe for Highly Selective Detection of Extreme Alkalinity (pH > 14) in Aqueous Solution . This is particularly useful in industries where extreme alkaline conditions are necessary, such as paper-making, nuclear fuel reprocessing, waste and wastewater treatment, leatherworking, metal mining, and microbial production processes .

- Methods of Application/Experimental Procedures : The probe was created by utilizing the 1H-imidazo [4,5-f] [1, 10] phenanthroline (IP) group as the recognition group of the hydroxyl ion and introducing two triethylene glycol monomethyl ether groups to improve its solubility . The detection mechanism was proved to be deprotonation by the hydroxyl ion and then aggregation-induced enhanced emission .

- Results/Outcomes : The probe displayed high selectivity toward extreme alkalinity (pH > 14) over other ions and pH (from extreme acidity to pH = 14). From 3 to 6 mol/L OHˉ, the exact concentration of OHˉ could be revealed by the probe and the whole detection process just needed a short time (≤ 10 s). It also exhibited good anti-interference ability and repeatability during the detection process .

Application 2: Component in Supramolecular Dendronized Copolymer

- Summary of the Application : While the specific details are not available, this compound is used in the creation of a novel pH- and thermoresponsive supramolecular dendronized copolymer .

- Methods of Application/Experimental Procedures : Specific methods of application or experimental procedures are not provided in the available information .

- Results/Outcomes : The outcomes of this application are not specified in the available information .

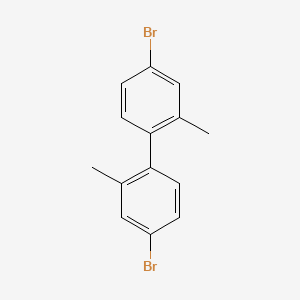

Application 3: Component in Synthesis of PEGylated Bromophenols

- Summary of the Application : This compound is used in the synthesis of PEGylated bromophenols . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the available information .

- Results/Outcomes : The outcomes of this application are not specified in the available information .

Application 4: Component in Synthesis of Phosphonites

- Summary of the Application : This compound is used in the synthesis of various phosphonites . Phosphonites are a class of organophosphorus compounds that are used in a variety of applications, including as ligands in homogeneous catalysis and as reagents in organic synthesis .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the available information .

- Results/Outcomes : The outcomes of this application are not specified in the available information .

Application 5: Component in Synthesis of PEGylated Bromophenols

- Summary of the Application : This compound is used in the synthesis of PEGylated bromophenols . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the available information .

- Results/Outcomes : The outcomes of this application are not specified in the available information .

Application 6: Component in Synthesis of Phosphonites

- Summary of the Application : This compound is used in the synthesis of various phosphonites . Phosphonites are a class of organophosphorus compounds that are used in a variety of applications, including as ligands in homogeneous catalysis and as reagents in organic synthesis .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not provided in the available information .

- Results/Outcomes : The outcomes of this application are not specified in the available information .

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNRKGPFWUYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.